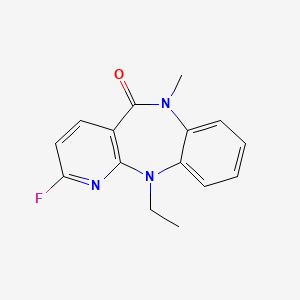
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring, and is further modified with ethyl, fluoro, and methyl groups. The molecular formula of this compound is C15H14FN3O, and it has a molecular weight of 271.29 g/mol .
准备方法
The synthesis of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: The initial step involves the formation of the pyrido ring through a cyclization reaction.
Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a condensation reaction with appropriate precursors.
Functional Group Modifications: The ethyl, fluoro, and methyl groups are introduced through substitution reactions using specific reagents such as ethyl halides, fluorinating agents, and methylating agents.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to antiproliferative effects .
相似化合物的比较
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
6-Methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound lacks the ethyl and fluoro groups, making it less complex and potentially less active in certain biological assays.
7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido(3,2-c)(1,5)benzodiazepin-5-one: This compound includes a chloro and trifluoromethyl group, which may impart different chemical and biological properties.
8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one: The presence of dichloro groups in this compound may enhance its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
生物活性
N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound belonging to the benzodiazepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological effects.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 133626-74-1
- Molecular Formula : C15H14FN3O
- Molecular Weight : 273.29 g/mol
Structural Formula
The structural representation of the compound can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired benzodiazepine structure. Advanced synthetic techniques may also incorporate green chemistry principles to enhance yield and minimize environmental impact.
This compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes. Specifically, it has shown potential as an inhibitor of HIV reverse transcriptase at low concentrations (IC50 values around 35 nM), indicating its relevance in antiviral research .
Pharmacological Effects
The compound's pharmacological profile suggests several key activities:
- Antiviral Activity : Inhibition of HIV reverse transcriptase.
- Neuropharmacological Effects : Potential anxiolytic and sedative properties similar to traditional benzodiazepines.
Case Studies and Research Findings
属性
CAS 编号 |
133626-74-1 |
|---|---|
分子式 |
C15H14FN3O |
分子量 |
271.29 g/mol |
IUPAC 名称 |
11-ethyl-2-fluoro-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14FN3O/c1-3-19-12-7-5-4-6-11(12)18(2)15(20)10-8-9-13(16)17-14(10)19/h4-9H,3H2,1-2H3 |
InChI 键 |
CHJTZZANMQPXIY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















